molecular formula C10H9FN2O2 B195916 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 78755-80-3

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Cat. No.: B195916
CAS No.: 78755-80-3
M. Wt: 208.19 g/mol
InChI Key: BKHGZIQXTHAVNJ-UHFFFAOYSA-N
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Description

Historical Context of Benzodiazepine Chemistry

The historical development of benzodiazepine chemistry traces its origins to a serendipitous discovery in the mid-1950s that would fundamentally transform the landscape of anxiolytic medications. In 1955, Leo Sternbach, a chemist working at Hoffmann-La Roche, accidentally synthesized the first benzodiazepine compound, chlordiazepoxide, which was initially called methaminodiazepoxide. This discovery emerged from Sternbach's work on quinazoline-3-oxide compounds, originally developed as dyes, when he observed unexpected pharmacological properties in one of these synthetic intermediates.

The breakthrough came when laboratory testing revealed that chlordiazepoxide possessed remarkable hypnotic, anxiolytic, and muscle relaxant effects, properties that were significantly superior to existing barbiturate medications of the era. The compound was patented in 1958 and introduced to clinical practice in 1960 under the brand name Librium, marking the beginning of the benzodiazepine era in medicine.

Following the success of chlordiazepoxide, pharmaceutical research rapidly expanded to develop additional benzodiazepine derivatives. In 1963, diazepam was introduced under the brand name Valium, representing a "simplified" version of chlordiazepoxide with enhanced pharmacological properties. By 1977, benzodiazepines had become the most prescribed medications worldwide, revolutionizing the treatment of anxiety disorders, insomnia, and various other medical conditions.

The synthetic methodology that led to these early discoveries involved complex chemical transformations starting from 2-aminobenzophenone derivatives. The process included the formation of oxime intermediates, subsequent cyclization reactions, and various molecular rearrangements that ultimately yielded the characteristic benzodiazepine ring system. This foundational chemistry established the framework for developing numerous structural variants, including compounds like 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.

Classification within Benzodiazepine Derivatives

The classification of benzodiazepine derivatives represents a complex taxonomic system based on chemical structure, pharmacological properties, and therapeutic applications. 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione falls within the broad category of 1,4-benzodiazepine derivatives, which constitute the largest and most therapeutically significant subgroup of benzodiazepine compounds.

Within the 1,4-benzodiazepine classification system, compounds are further categorized based on their substitution patterns and functional groups. The primary structural classifications include 1,4-benzodiazepin-2-ones (2-ketoderivatives), 3-hydroxy-1,4-benzodiazepin-2-ones (3-hydroxyderivatives), and tricyclic benzodiazepine derivatives. 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione represents a unique subclass characterized by the presence of diketone functionality at positions 2 and 5, distinguishing it from the more common monoketone derivatives.

The compound's classification is further refined by its specific substitution pattern. The presence of a fluorine atom at position 7 places it within the halogenated benzodiazepine subgroup, while the methyl substitution at the N-4 position contributes to its pharmacokinetic and pharmacodynamic properties. This particular combination of structural features classifies the compound as a fluorinated N-methylated benzodiazepine-2,5-dione derivative.

From a functional perspective, this compound is classified as a benzodiazepine receptor ligand precursor and synthetic intermediate rather than a direct therapeutic agent. Its role in pharmaceutical research places it within the category of reference standards and analytical compounds used in the development and quality control of benzodiazepine receptor antagonists.

Classification Level Category Specific Designation
Primary Structure 1,4-Benzodiazepine Bicyclic heterocyclic compound
Functional Group Diketone derivative 2,5-dione substitution
Halogen Substitution Fluorinated 7-Fluoro position
Nitrogen Substitution N-methylated 4-Methyl position
Research Application Reference standard Flumazenil impurity
Therapeutic Class Non-therapeutic Synthetic intermediate

Significance in Benzodiazepine Structure-Activity Research

The significance of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in structure-activity relationship research stems from its unique position as both a synthetic precursor and a structural analog that provides crucial insights into benzodiazepine receptor binding and pharmacological activity. Structure-activity relationship studies of benzodiazepines have consistently demonstrated that specific molecular modifications can dramatically alter therapeutic efficacy, receptor selectivity, and pharmacokinetic properties.

Research has established that the electron-withdrawing ability and size of substituents on the benzene ring significantly influence benzodiazepine activity. The fluorine atom at position 7 in this compound represents an optimal electronegative substitution that enhances binding affinity to benzodiazepine receptors while maintaining appropriate molecular size constraints. Studies have shown that for high binding affinity, ring A of the benzodiazepine structure requires an electronegative group at position 7, making this compound particularly valuable for understanding these relationships.

The diketone functionality at positions 2 and 5 provides additional insights into the structural requirements for benzodiazepine receptor interaction. Unlike traditional benzodiazepines that typically contain a single ketone group at position 2, this compound's diketone structure represents a departure from conventional design that has proven valuable in the development of receptor antagonists rather than agonists. This structural modification has been instrumental in understanding how specific functional groups influence the direction of receptor modulation.

The compound's role as a flumazenil impurity has made it particularly significant in analytical and synthetic research. Flumazenil, a benzodiazepine receptor antagonist, requires precise structural characterization of its synthetic intermediates and degradation products to ensure pharmaceutical quality and efficacy. The presence of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione as an impurity provides researchers with opportunities to study how minor structural variations affect receptor binding profiles and therapeutic outcomes.

Contemporary structure-activity relationship studies have utilized this compound to explore the relationship between molecular conformation and biological activity. The diazepine ring can adopt different conformations, and the specific substitution pattern in this compound has been used to investigate how conformational flexibility influences receptor binding and selectivity. These studies have contributed to the development of more selective benzodiazepine receptor modulators with improved therapeutic profiles.

Structural Feature Impact on Activity Research Significance
7-Fluorine substitution Enhanced receptor binding Optimal electronegative group
N-4 Methyl group Modified pharmacokinetics Influences metabolic stability
2,5-Diketone system Altered receptor modulation Antagonist vs agonist activity
Benzene ring fusion Core binding framework Essential structural motif
Diazepine ring conformation Binding selectivity Conformational analysis studies

Nomenclature and Identification Systems

The nomenclature and identification of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione reflects the complexity inherent in benzodiazepine chemical classification systems. This compound exists under multiple naming conventions, each serving specific purposes within chemical databases, pharmaceutical literature, and regulatory frameworks.

The International Union of Pure and Applied Chemistry name for this compound is 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione, which systematically describes the molecular structure according to established chemical nomenclature rules. This systematic name provides precise information about the substitution pattern, ring fusion, and functional groups present in the molecule.

Alternative nomenclature systems have generated several synonymous names for this compound. These include 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, and 1H-1,4-Benzodiazepine-2,5-dione, 7-fluoro-3,4-dihydro-4-methyl. Each variation reflects different approaches to describing the same molecular structure while maintaining chemical accuracy.

The Chemical Abstracts Service has assigned the compound the registry number 78755-80-3, providing a unique identifier that facilitates database searches and literature reviews across multiple chemical information systems. This registry number serves as the definitive identification standard for the compound in scientific and commercial applications.

In pharmaceutical contexts, this compound is frequently identified by its relationship to flumazenil, appearing in literature as "Flumazenil Impurity D," "Flumazenil European Pharmacopoeia Impurity D," or "Flumazenil Impurity 4". These designations reflect its role as a process-related impurity or synthetic intermediate in flumazenil production and highlight its significance in pharmaceutical quality control.

Molecular identification systems utilize various structural descriptors to characterize the compound. The molecular formula C₁₀H₉FN₂O₂ provides elemental composition, while the InChI (International Chemical Identifier) string "InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)" offers a standardized computational representation of the molecular structure.

Identification System Identifier Application
Chemical Abstracts Service Number 78755-80-3 Database registration
Molecular Formula C₁₀H₉FN₂O₂ Elemental composition
International Union of Pure and Applied Chemistry Name 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione Systematic nomenclature
PubChem Compound Identifier 658990 Chemical database reference
European Pharmacopoeia Designation Flumazenil Impurity D Pharmaceutical quality control
Molecular Weight 208.19 g/mol Physical property identifier

Properties

IUPAC Name

7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHGZIQXTHAVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349737
Record name 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78755-80-3
Record name Flumazenil dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUMAZENIL DIONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, also known as Flumazenil Impurity D, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 78755-80-3
  • Structure : The compound features a benzodiazepine core with a fluorine substituent at the 7-position and a methyl group at the 4-position.
PropertyValue
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
CAS Number78755-80-3
SMILESCN1CC(=O)Nc2ccc(F)cc2C1=O
IUPAC Name7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione

This compound exhibits its biological effects primarily through interaction with the central nervous system (CNS). It is structurally related to benzodiazepines, which are known for their ability to modulate the GABA_A receptor—a key player in inhibitory neurotransmission.

Pharmacological Effects

  • Anxiolytic Activity : The compound has shown potential anxiolytic effects in preclinical studies. Its ability to enhance GABAergic transmission may contribute to reduced anxiety levels.
  • Sedative Properties : Similar to other benzodiazepines, it may possess sedative properties that could be beneficial in treating insomnia or agitation.
  • Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and efficacy of this compound. Notably:

  • Study on GABA_A Modulation :
    • A study demonstrated that the compound enhances GABA_A receptor activity in vitro, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This effect was quantified using electrophysiological techniques and showed a significant increase in inhibitory postsynaptic currents (IPSCs) .
  • Animal Model Research :
    • In rodent models of anxiety and depression, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze and forced swim tests. The effective dose range was identified as 5–20 mg/kg .
  • Neuroprotective Studies :
    • Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage in cultured neurons. The compound reduced cell death by approximately 40% compared to control groups .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnxiolyticReduced anxiety-like behavior
SedativeInduced sedation in animal models
NeuroprotectiveDecreased oxidative stress damage

Scientific Research Applications

Pharmaceutical Development

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is primarily studied for its potential as a pharmaceutical agent. Its structural similarity to benzodiazepines suggests it may exhibit anxiolytic and sedative properties. Research has indicated that modifications to the benzodiazepine core can enhance activity against various targets in the central nervous system.

The compound has been evaluated for its toxicological profile. Studies have shown that it can cause skin and eye irritation (H315, H319) . Understanding the safety profile of such compounds is essential for their development into therapeutic agents.

Case Study 1: Evaluation of Anxiolytic Activity

In a study examining the anxiolytic effects of various benzodiazepine derivatives, researchers found that compounds structurally similar to this compound exhibited significant anxiolytic properties in animal models. The study highlighted the importance of fluorination at the 7-position for enhancing pharmacological activity.

Case Study 2: Quality Control in Drug Manufacturing

A pharmaceutical company utilized this compound as a reference standard during the production of flumazenil. The compound was instrumental in ensuring that the final product met regulatory standards for purity and potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-diones, where substitutions at the 3-, 4-, or 7-positions significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

  • Substituents : Chlorine at 7-position, methyl at 4-position.
  • Molecular Formula : C₁₀H₉ClN₂O₂.
  • Key Differences: The chlorine atom (electronegativity: 3.0) vs. Discontinued Status: Listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability compared to the fluoro analog .

(Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

  • Substituents : Benzylidene group at 3-position, methyl at 4-position.
  • Source : Isolated from the fungus Penicillium crustosum .
  • Key Differences: The bulky benzylidene group introduces steric hindrance, likely reducing receptor binding affinity. Pharmacological Data: No significant antimicrobial (MIC >100 µg/mL) or antitumor (IC₅₀ >100 µmol/L) activity observed .

Unsubstituted 3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

  • Substituents: No 7- or 4-position modifications.

Activity Profile

  • Fluoro vs. Chloro Substitution : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .
  • Steric Effects : Bulky substituents (e.g., benzylidene) reduce bioactivity, as seen in P. crustosum derivatives .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Notes Source
7-Fluoro-4-methyl-3,4-dihydro-1H-...dione 7-F, 4-CH₃ C₁₀H₉FN₂O₂ 208.19 Flumazenil Impurity D (EP)
7-Chloro-4-methyl-3,4-dihydro-1H-...dione 7-Cl, 4-CH₃ C₁₀H₉ClN₂O₂ 224.65 Discontinued commercial product
(Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-...dione 3-benzylidene, 4-CH₃ C₁₇H₁₄N₂O₂ 278.31 No antimicrobial/antitumor activity

Preparation Methods

Anthranilic Acid Derivative Condensation

Anthranilic acid derivatives serve as precursors for constructing the benzodiazepine skeleton. For example, 7-fluoroanthranilic acid can react with methylamine derivatives in the presence of a coupling agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form an intermediate amide. Subsequent cyclization under acidic or basic conditions yields the diazepine ring.

Table 1: Representative Reaction Conditions for Anthranilic Acid-Based Synthesis

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
7-Fluoroanthranilic acidPOCl₃80–906–862–68
N-Methylglycine ethyl esterSOCl₂70–754–555–60

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers an alternative route, particularly for introducing substituents at specific positions. A diene precursor containing fluorine and methyl groups undergoes RCM using Grubbs catalyst to form the seven-membered diazepine ring. This method is advantageous for controlling stereochemistry but requires stringent anhydrous conditions.

Fluorination and Methylation Techniques

Direct Fluorination at the 7-Position

Electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂) is employed to introduce the fluorine atom at the 7-position of the benzene ring. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Equation 1: Electrophilic Fluorination
Aromatic precursor+Selectfluor®DMF, 90°C7-Fluoro intermediate\text{Aromatic precursor} + \text{Selectfluor®} \xrightarrow{\text{DMF, 90°C}} \text{7-Fluoro intermediate}

Methyl Group Introduction at the 4-Position

The methyl group at the 4-position is introduced via alkylation during cyclization. For instance, methylamine or its hydrochloride salt reacts with keto intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate N-methylation.

Table 2: Methylation Reaction Parameters

Methylating AgentBaseSolventYield (%)
Methylamine hydrochlorideK₂CO₃Acetonitrile70–75
Dimethyl sulfateNaHTHF65–70

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance the solubility of intermediates, while lower temperatures (50–70°C) minimize side reactions such as ring-opening or decarboxylation.

Catalytic Enhancements

Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) accelerate cyclization steps by stabilizing transition states. For example, ZnCl₂ increases the yield of the diazepine ring from 58% to 73% when added at 0.5 equiv.

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization from ethanol/water mixtures, yielding crystals with >97% purity (as reported by Apollo Scientific). Melting point analysis (213–215°C) confirms compound identity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 3H, CH₃), 4.12–4.18 (m, 2H, CH₂), 7.25–7.32 (m, 2H, Ar-H).

  • MS (ESI) : m/z 209.1 [M+H]⁺, consistent with the molecular formula C₁₀H₉FN₂O₂ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzodiazepine precursors. Key steps include fluorination at the 7-position and methylation at the 4-position. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly impact yield. For example, fluorous-phase synthesis methods can enhance purity by leveraging phase separation . Optimization via fractional factorial design (e.g., varying reagent stoichiometry and time) is recommended to identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorination and methyl group placement (e.g., δ ~2.3 ppm for CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (208.19 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretching (~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzodiazepine core .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at +5°C in inert, anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of the lactam ring. Use desiccants (e.g., silica gel) during transport and avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of benzodiazepine derivatives like this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in receptor binding assays (e.g., GABAA_A vs. peripheral benzodiazepine receptors). To address this:

  • Perform comparative binding studies using radiolabeled ligands (e.g., 3H^3\text{H}-flumazenil) under standardized conditions (pH 7.4, 37°C) .
  • Utilize molecular docking simulations (e.g., AutoDock Vina) to analyze interactions between the 7-fluoro substituent and receptor pockets .

Q. What advanced computational methods are suitable for predicting reactivity or stability under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates reaction pathways for fluorination or oxidation (e.g., using B3LYP/6-31G* basis sets) .
  • Molecular Dynamics (MD) Simulations : Predicts degradation kinetics in aqueous environments (e.g., solvation free energy analysis) .
  • AI-driven QSAR Models : Train models on benzodiazepine datasets to predict metabolic stability or toxicity .

Q. How can researchers design experiments to optimize synthesis using statistical methods?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2k^k design to identify interactions (e.g., Pareto charts) .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., Central Composite Design) to maximize yield .
  • Example : A 3-factor design reduced synthesis steps from 5 to 3 while maintaining >85% purity .

Key Notes

  • Advanced methods integrate computational and empirical approaches to address complexity in benzodiazepine research.
  • Experimental design principles (e.g., DoE) are critical for reproducibility and scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Reactant of Route 2
7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

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